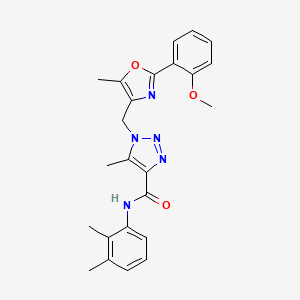![molecular formula C20H16N6O2 B2390255 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097867-16-6](/img/structure/B2390255.png)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.388. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Quinazolinone derivatives are synthesized through various chemical reactions, offering insights into their potential reactivity and applications in synthetic chemistry. For example, the synthesis of novel quinazolinone derivatives with potential antitumor and antifungal activities highlights the chemical reactivity and potential utility of such compounds in medicinal chemistry (El-bayouki et al., 2011). The synthesis process often involves reactions with isothiocyanates, carbon disulfide, and cycloalkylation, indicating the versatility of quinazolinone compounds in chemical synthesis.
Antimicrobial and Antitumor Activity
Several studies have reported on the antimicrobial and antitumor activities of quinazolinone derivatives, suggesting their importance in pharmaceutical research. For instance, the antimicrobial evaluation of functionalized heterocycles derived from novel quinazolinyl chalcone has demonstrated significant activity, suggesting potential applications in developing new antimicrobial agents (Hassan & Farouk, 2017). Similarly, research on quinazolinone derivatives has highlighted their potential as anti-inflammatory and analgesic agents, further underscoring the therapeutic potential of such compounds (Farag et al., 2012).
Antitubercular Properties
The antitubercular properties of certain quinazolinone derivatives have also been explored, with compounds showing potential as agents against tuberculosis. This suggests the role of quinazolinone derivatives in addressing infectious diseases and highlights their importance in drug discovery and development (Ukrainets et al., 2009).
Insecticidal Applications
Research on pyridine derivatives, closely related to quinazolinone compounds, has shown significant insecticidal activity against various pests. This indicates the potential utility of quinazolinone derivatives in agricultural applications, offering a pathway to develop new insecticides (Bakhite et al., 2014).
特性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-18(12-26-13-25-16-6-2-1-5-15(16)20(26)28)24-11-17-19(23-9-8-22-17)14-4-3-7-21-10-14/h1-10,13H,11-12H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCIZYHAWRRWIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
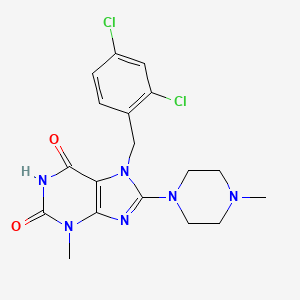
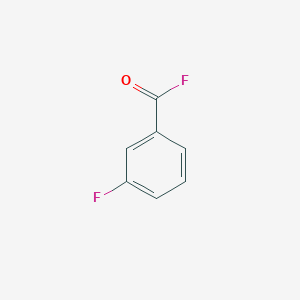
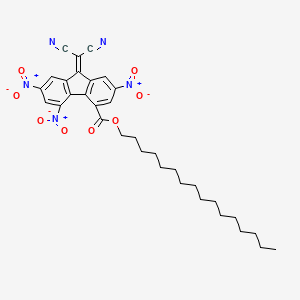
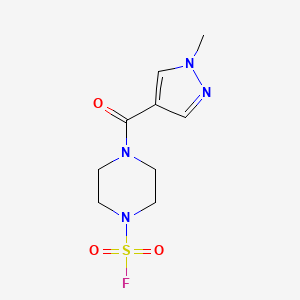
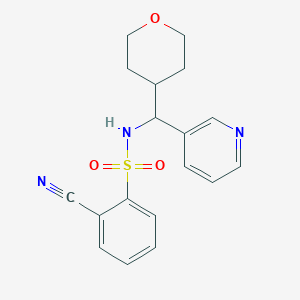
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

